Evacetrapib

Description

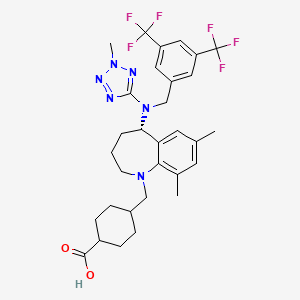

Structure

3D Structure

Properties

IUPAC Name |

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIUGIVXARLYHP-UXNJHFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186486-62-3 | |

| Record name | Evacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evacetrapib's Mechanism of Action on Cholesteryl Ester Transfer Protein (CETP): A Technical Guide

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a pivotal role in the metabolism of lipoproteins.[1][2] It facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[1][2][3][4] This action remodels lipoprotein particles, ultimately leading to lower levels of HDL cholesterol (HDL-C) and higher levels of LDL cholesterol (LDL-C).[2] Given the inverse correlation between HDL-C and cardiovascular disease risk, inhibiting CETP has been a major pharmacological target. Evacetrapib (LY2484595) is a potent, selective, benzazepine-based inhibitor of CETP developed to raise HDL-C and lower LDL-C.[2][3][5] This guide provides an in-depth technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of CETP Inhibition

CETP acts as a shuttle, forming transient complexes with lipoproteins to facilitate the exchange of neutral lipids.[2] The protein contains a long, hydrophobic tunnel that can accommodate CE and TG molecules, allowing them to move between HDL and ApoB-containing particles.[2]

This compound exerts its effect by directly inhibiting the activity of CETP.[3][5] While the precise binding interaction has been primarily explored through molecular dynamics simulations, these studies suggest that this compound, like other potent inhibitors, binds within the hydrophobic tunnel of the CETP protein.[6] This binding is thought to create a physical occlusion, disrupting the continuous channel necessary for lipid transport and reducing the structural flexibility and stability of the protein, thereby preventing the transfer of CE from HDL to LDL and VLDL.[6]

Caption: CETP-mediated lipid transfer and its inhibition by this compound.

Quantitative Data: Potency and Efficacy

This compound demonstrated high potency in both biochemical assays and in vivo models, distinguishing it from earlier CETP inhibitors like dalcetrapib.[5]

Table 1: In Vitro Inhibitory Potency of this compound

| Assay Type | Target | IC₅₀ |

|---|---|---|

| Biochemical Assay | Recombinant Human CETP | 5.5 nM[5] |

| Plasma Assay | CETP Activity in Human Plasma | 36 nM[5] |

In animal models, this compound produced robust and dose-dependent inhibition of CETP, leading to significant increases in HDL-C levels.

Table 2: In Vivo Efficacy in Human CETP/ApoAI Transgenic Mice

| Compound | Parameter | Value |

|---|---|---|

| This compound | Ex vivo CETP Inhibition (ED₅₀) | < 5 mg/kg[5] |

| This compound | CETP Inhibition (30 mg/kg, 8h post-dose) | 98.6%[5] |

| This compound | HDL-C Increase (30 mg/kg, 8h post-dose) | 129.7%[5] |

| Torcetrapib | Ex vivo CETP Inhibition (ED₅₀) | 1.3 - 4.0 mg/kg[5] |

Clinical trials confirmed these potent effects in humans. The ACCELERATE trial, a large-scale phase 3 study, showed dramatic and sustained changes in patient lipid profiles.

Table 3: Lipid Profile Changes in the ACCELERATE Trial (this compound 130 mg/day vs. Placebo)

| Lipid Parameter | Change with this compound | Change with Placebo | Reference |

|---|---|---|---|

| HDL-C | +131.6% to +133.2% | +1.6% | [7][8] |

| LDL-C | -31.1% to -37.1% | +6.0% | [7][8] |

| ApoA-I | +42%* | - | [9] |

| ApoB | -26%* | - | [9] |

*Data from an earlier phase, placebo-controlled study with healthy volunteers at a 600 mg dose.[9]

Experimental Protocols

The mechanism and potency of this compound were elucidated through several key experimental methodologies.

1. In Vitro CETP Activity Assay (Radiolabeled Lipid Transfer)

This assay quantifies the transfer of radiolabeled cholesteryl esters from donor to acceptor lipoproteins, mediated by CETP.

-

Objective: To determine the direct inhibitory potency (IC₅₀) of a compound on purified CETP.

-

Methodology:

-

Preparation of Reagents:

-

Donor Particles: LDL (or HDL) labeled with [³H]cholesteryl oleate are prepared and isolated.[10]

-

Acceptor Particles: Unlabeled HDL are used as acceptors.

-

CETP Source: Purified recombinant human CETP is used.[5][10]

-

Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

Purified CETP is pre-incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4) for a defined period at 37°C.[10]

-

The reaction is initiated by adding the [³H]CE-labeled LDL donor particles and HDL acceptor particles.[10]

-

The mixture is incubated for 1-3 hours at 37°C to allow for lipid transfer.[11]

-

-

Separation and Quantification:

-

The reaction is stopped, often on ice. The ApoB-containing lipoproteins (LDL) are precipitated using a reagent like 20% w/v polyethylene glycol (PEG 8000).[10]

-

The mixture is centrifuged, leaving the HDL acceptor particles in the supernatant.

-

The radioactivity in an aliquot of the supernatant is measured using a scintillation counter.

-

-

Data Analysis: The percentage of CETP inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro radiolabeled CETP activity assay.

2. Ex Vivo CETP Inhibition in Transgenic Mice

This method assesses the in vivo efficacy of an orally administered inhibitor.

-

Objective: To determine the dose-dependent inhibition of CETP activity in an animal model that expresses human CETP.

-

Methodology:

-

Animal Model: Human CETP and ApoAI double transgenic mice are used, as they generate human-like HDL particles and express the drug target.[5]

-

Dosing: Mice are orally administered this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) or a vehicle control.[5]

-

Sample Collection: At specific time points after dosing (e.g., 4, 8, 24 hours), blood is collected to obtain plasma.[5]

-

CETP Activity Measurement: The collected plasma is then used as the source of CETP in an in vitro activity assay, as described above, to measure the remaining (uninhibited) CETP activity.

-

Data Analysis: The percentage of inhibition for each dose and time point is calculated relative to the vehicle-treated group. An ED₅₀ (effective dose for 50% inhibition) can then be determined.[5]

-

Clinical Outcomes and Mechanistic Paradox

Despite its profound and beneficial effects on HDL-C and LDL-C levels, this compound failed to reduce the incidence of major adverse cardiovascular events in the ACCELERATE trial.[7][8] The trial was terminated early for futility, as there was no difference in the primary composite endpoint (cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina) between the this compound and placebo groups.[7][12]

This outcome highlighted a critical disconnect between modifying lipoprotein cholesterol concentrations and achieving clinical benefit. Several hypotheses have been proposed to explain this paradox:

-

HDL Functionality: While this compound increases the quantity of HDL-C, it leads to the formation of large, cholesterol-rich HDL particles.[7] These particles may be less functional in promoting reverse cholesterol transport compared to smaller HDL particles.[7] However, some studies did show that HDL from this compound-treated subjects had an increased cholesterol efflux capacity.[13][14]

-

LDL Particle Quality: The reduction in LDL-C may not be equivalent to the risk reduction seen with statins, which primarily act by increasing LDL receptor activity.[7] With CETP inhibition, the reduction in LDL-C was associated with a smaller decrease in ApoB and LDL particle number.[7]

-

Off-Target Effects: Unlike the first-generation inhibitor torcetrapib, this compound did not induce aldosterone or cause significant blood pressure increases.[5][9] However, minor increases in blood pressure and inflammatory markers like C-reactive protein were noted in the ACCELERATE trial, which may have counteracted potential benefits.[12]

Caption: The logical paradox of this compound's clinical trial results.

This compound is a potent and selective inhibitor of CETP that functions by blocking the protein's lipid transfer activity. Its mechanism translates into a dramatic elevation of HDL-C and a significant reduction in LDL-C. However, the failure of the ACCELERATE trial demonstrated that these substantial modifications to lipoprotein cholesterol levels do not necessarily translate into a reduction in cardiovascular risk. This finding has challenged the "HDL hypothesis" and underscores the complexity of lipoprotein metabolism, suggesting that the quantity of HDL cholesterol is a less important determinant of cardiovascular health than the overall functionality of the reverse cholesterol transport pathway. The story of this compound serves as a critical case study for drug development, emphasizing the need to look beyond surrogate lipid markers to functional assays and, ultimately, cardiovascular outcomes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. High-density lipoprotein - Wikipedia [en.wikipedia.org]

- 5. This compound is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Structural Dynamics of Authentic Cholesteryl Ester Transfer Protein for the Discovery of Potential Lead Compounds: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the cholesteryl ester transfer protein inhibitor this compound on lipoproteins, apolipoproteins and 24-h ambulatory blood pressure in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]

- 13. This compound: Another CETP Inhibitor for Dyslipidemia With No Clinical Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Benzazepine CETP Inhibitor Evacetrapib (LY2484595)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evacetrapib (LY2484595) is a novel, potent, and selective benzazepine-based inhibitor of the cholesteryl ester transfer protein (CETP).[1] Developed by Eli Lilly and Company, this compound was investigated for its potential to reduce the risk of major adverse cardiovascular events by modifying lipoprotein profiles.[2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation. Despite demonstrating robust effects on high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), the large-scale phase 3 clinical trial, ACCELERATE, was terminated due to a lack of clinical efficacy, a pivotal event that has significantly influenced the landscape of CETP inhibitor development.[3]

Core Compound Properties

This compound is a benzazepine derivative with the following chemical properties:[2][4]

| Property | Value |

| Chemical Formula | C₃₁H₃₆F₆N₆O₂ |

| Molar Mass | 638.659 g·mol⁻¹ |

| CAS Number | 1186486-62-3 |

Mechanism of Action: CETP Inhibition

This compound functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process, this compound was designed to increase HDL-C levels and decrease LDL-C levels, a lipid profile historically associated with a reduced risk of cardiovascular disease.

Preclinical Data

In Vitro Potency

This compound demonstrated high potency in inhibiting CETP in both purified protein and human plasma-based assays.[1]

| Assay Type | IC₅₀ (nM) |

| Human Recombinant CETP Assay | 5.5 |

| Human Plasma CETP Assay | 36.0 |

In Vivo Efficacy in Transgenic Mice

Studies in double transgenic mice expressing human CETP and human ApoA1 showed significant CETP inhibition and a corresponding increase in HDL-C following oral administration of this compound.[1][5]

| Dose | Time Post-Dose | CETP Inhibition (%) | HDL-C Increase (%) |

| 30 mg/kg | 4 hours | 98.4 | - |

| 30 mg/kg | 8 hours | 98.6 | 129.7 |

| 30 mg/kg | 24 hours | 18.4 | - |

The effective dose for 50% inhibition (ED₅₀) of CETP activity at 8 hours post-dose was determined to be between 3.5 and 4.1 mg/kg.[1]

Safety Pharmacology

A key concern with the first-generation CETP inhibitor, torcetrapib, was its off-target effects, including increased aldosterone synthesis and blood pressure.[2] Preclinical studies were conducted to assess these potential liabilities with this compound.

-

Aldosterone and Cortisol Synthesis: In a human adrenal cortical carcinoma cell line (H295R), this compound, at concentrations up to 10 µM, did not induce the synthesis of aldosterone or cortisol.[5]

-

Blood Pressure: In Zucker diabetic fatty rats, this compound did not cause an increase in blood pressure at doses up to 200 mg/kg.[5]

Clinical Development and the ACCELERATE Trial

The clinical development of this compound culminated in the "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes" (ACCELERATE) trial.[3]

ACCELERATE Trial Design

This was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[3]

Inclusion Criteria: Patients with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.[3]

Exclusion Criteria: Recent stroke or TIA, severe hypertension (≥180/110 mm Hg), severe heart failure, or significant renal or liver disease.[3]

ACCELERATE Trial Results

The trial was terminated prematurely for futility. While this compound produced significant changes in lipid biomarkers, this did not translate into a reduction in cardiovascular events.[3]

Lipid Profile Changes (at 3 months): [3]

| Lipid Parameter | This compound Group | Placebo Group |

| LDL-C Change | -37% | - |

| HDL-C Change | +130% | - |

Primary Endpoint Outcomes (Median 26-month follow-up): [3]

| Outcome | This compound Group (%) | Placebo Group (%) | p-value |

| Primary Composite Endpoint | 12.8 | 12.7 | 0.85 |

| Cardiovascular Death | 7.2 | 7.3 | 0.73 |

| Myocardial Infarction | 4.2 | 4.2 | 0.97 |

| Stroke | 1.5 | 1.6 | 0.82 |

Experimental Protocols

In Vitro CETP Inhibition Assay

The in vitro potency of this compound was determined using a fluorometric assay. While the specific proprietary kit is not disclosed, the methodology is consistent with commercially available CETP inhibitor screening kits.

-

Principle: The assay measures the transfer of a self-quenched fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a reduced rate of fluorescence increase.[6][7]

-

Reagents:

-

Recombinant human CETP or human plasma as the source of CETP.

-

Fluorescent donor particles.

-

Acceptor particles.

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

-

General Protocol:

-

The test compound, CETP source, donor particles, and acceptor particles are combined in a microplate well.

-

The reaction is incubated at 37°C for a set period (e.g., 1-3 hours).[7]

-

Fluorescence is measured kinetically at excitation/emission wavelengths of approximately 465-480 nm and 511-535 nm, respectively.[6][7]

-

The rate of fluorescence increase is calculated and compared to a control without the inhibitor to determine the percent inhibition.

-

IC₅₀ values are calculated from the dose-response curve.

-

In Vivo Studies in Transgenic Mice

-

Animal Model: Double transgenic mice expressing both human CETP and human apolipoprotein A1 (ApoA1) were used. This model generates a human-like HDL particle profile, making it suitable for evaluating human CETP inhibitors.[1]

-

Formulation and Dosing: For oral administration, this compound (as a lysine salt) was formulated in 10% acacia and administered via oral gavage.[1]

-

Ex Vivo CETP Activity Measurement:

-

Blood samples were collected at various time points post-dosing.

-

Plasma was isolated.

-

The CETP activity in the plasma was measured using the fluorometric assay described above.

-

-

Lipid Analysis:

-

Plasma was collected from the mice.

-

HDL-C and LDL-C levels were determined. This is often done by first precipitating ApoB-containing lipoproteins (VLDL and LDL) and then measuring the cholesterol in the remaining supernatant (HDL-C).[8] Alternatively, Fast Protein Liquid Chromatography (FPLC) can be used to separate the different lipoprotein fractions before cholesterol measurement.[9]

-

Aldosterone and Cortisol Synthesis Assay in H295R Cells

-

Cell Line: The human adrenal cortical carcinoma cell line H295R was utilized. This cell line expresses the key enzymes required for steroidogenesis and is a standard model for evaluating effects on aldosterone and cortisol production.[1]

-

Methodology: The effect of this compound on steroidogenesis was assessed by measuring the mRNA levels of key enzymes, aldosterone synthase (CYP11B2) and steroid 11-beta-hydroxylase (CYP11B1).[1]

-

Protocol Outline (Branched DNA Assay):

-

H295R cells are cultured in 96-well plates.

-

Cells are treated with this compound or a control compound (e.g., torcetrapib) for a specified duration.

-

Cells are lysed to release the mRNA.

-

The lysate is incubated with gene-specific oligonucleotide probes in a capture plate. These probes bind the target mRNA and anchor it to the plate surface.[10][11]

-

A series of hybridization steps are performed to attach a "branched DNA" amplifier molecule to the captured mRNA.[10]

-

An enzyme-labeled probe (e.g., alkaline phosphatase) is bound to the amplifier molecule.

-

A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of target mRNA, is quantified using a luminometer.[10]

-

Conclusion

This compound is a well-characterized CETP inhibitor that, in preclinical and early clinical studies, showed great promise by potently increasing HDL-C and decreasing LDL-C without the off-target effects observed with its predecessor, torcetrapib. However, the definitive ACCELERATE trial demonstrated a critical disconnect between these surrogate lipid endpoints and clinical cardiovascular benefit. The failure of this compound, alongside other CETP inhibitors, to reduce major adverse cardiovascular events has prompted a significant re-evaluation of the "HDL hypothesis" and the viability of CETP inhibition as a therapeutic strategy for cardiovascular disease. The data and methodologies presented in this guide serve as a comprehensive resource for understanding the scientific journey of this compound and its implications for future drug development in cardiovascular medicine.

References

- 1. This compound is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. roarbiomedical.com [roarbiomedical.com]

- 4. This compound (LY2484595) Datasheet DC Chemicals [dcchemicals.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abcam.com [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Western-Fed Diet Increases Plasma HDL and LDL-Cholesterol Levels in ApoD–/– Mice | PLOS One [journals.plos.org]

- 9. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Branched DNA assay - Wikipedia [en.wikipedia.org]

The Rise and Fall of Evacetrapib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib (LY2484595) was a potent, selective, and orally active inhibitor of the cholesteryl ester transfer protein (CETP), developed by Eli Lilly and Company.[1][2] The rationale behind its development was based on the well-established inverse correlation between high-density lipoprotein cholesterol (HDL-C) levels and the risk of cardiovascular disease.[3] By inhibiting CETP, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, this compound was designed to raise HDL-C levels and potentially reduce the risk of major adverse cardiovascular events.[4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in the results of the pivotal Phase 3 ACCELERATE trial.

Preclinical Discovery and Development

This compound emerged from a drug discovery program aimed at identifying potent and selective CETP inhibitors without the off-target effects observed with previous compounds in its class, such as torcetrapib's induction of aldosterone and increased blood pressure.[3]

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of CETP in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value |

| Human Recombinant CETP | IC50 | 5.5 nM[3] |

| Human Plasma CETP | IC50 | 36 nM[3] |

Experimental Protocol: In Vitro CETP Inhibition Assay

A fluorometric assay is a common method to determine CETP activity and the inhibitory potential of compounds like this compound. The following is a generalized protocol based on commercially available kits:

Objective: To measure the CETP-mediated transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle and to determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).

Materials:

-

Recombinant human CETP or human plasma as a source of CETP.

-

Fluorescent donor particles (e.g., self-quenched neutral lipid).

-

Acceptor particles.

-

CETP assay buffer.

-

Test compound (this compound) at various concentrations.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in CETP assay buffer to the final desired concentrations. Prepare working solutions of the donor and acceptor particles in CETP assay buffer.

-

Assay Reaction: In the wells of the microplate, add the CETP source (recombinant protein or plasma), the test compound at different concentrations, and the acceptor particles.

-

Initiation of Reaction: Initiate the reaction by adding the fluorescent donor particles to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.[6] The transfer of the fluorescent lipid from the donor to the acceptor particle results in an increase in fluorescence.

-

Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of this compound compared to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in human CETP and apoAI double transgenic mice, a model that recapitulates key aspects of human lipoprotein metabolism.

Table 2: In Vivo Efficacy of this compound in hCETP/apoAI Transgenic Mice

| Dose (oral) | Time Post-Dose | CETP Inhibition (%) | HDL-C Increase (%) |

| 30 mg/kg | 4 hours | 98.4%[4] | - |

| 30 mg/kg | 8 hours | 98.6%[4] | 129.7%[4] |

| 30 mg/kg | 24 hours | 18.4%[4] | - |

This compound exhibited a dose-dependent inhibition of CETP activity with an ED50 of less than 5 mg/kg at 8 hours post-dose.[3]

Experimental Protocol: In Vivo CETP Inhibition in Transgenic Mice

Objective: To assess the in vivo efficacy of an orally administered CETP inhibitor in a relevant animal model.

Animal Model: Human CETP and human ApoAI double transgenic mice.

Procedure:

-

Animal Acclimation: House the transgenic mice under standard laboratory conditions with free access to food and water.

-

Drug Administration: Administer this compound orally at various doses. A vehicle control group should be included.

-

Blood Sampling: Collect blood samples from the mice at different time points post-dosing (e.g., 4, 8, and 24 hours).

-

Plasma Separation: Separate plasma from the blood samples by centrifugation.

-

Ex Vivo CETP Activity Assay: Determine the CETP activity in the collected plasma samples using a fluorometric assay as described in the in vitro protocol.

-

Lipoprotein Analysis: Measure plasma levels of HDL-C and other lipoproteins using standard methods (e.g., enzymatic assays after precipitation of apoB-containing lipoproteins or by FPLC).

-

Data Analysis: Calculate the percent CETP inhibition and the percent change in HDL-C levels for each dose and time point compared to the vehicle control group. Determine the ED50 value for CETP inhibition.

Safety Pharmacology: Assessment of Off-Target Effects

A critical aspect of this compound's preclinical development was to ensure it did not possess the detrimental off-target effects of torcetrapib.

Table 3: Assessment of Off-Target Effects of this compound

| Assay System | Parameter | Result |

| Zucker Diabetic Fatty Rats | Blood Pressure | No increase observed[3] |

| H295R Human Adrenal Cortical Carcinoma Cells | Aldosterone Biosynthesis | No induction observed[3] |

| H295R Human Adrenal Cortical Carcinoma Cells | Cortisol Biosynthesis | No induction observed[3] |

Experimental Protocol: Aldosterone and Cortisol Synthesis in H295R Cells

Objective: To evaluate the effect of a test compound on the synthesis of aldosterone and cortisol in a human adrenal cell line.

Cell Line: H295R human adrenal cortical carcinoma cells.

Procedure:

-

Cell Culture: Culture H295R cells in an appropriate medium (e.g., DMEM/F12 supplemented with serum and ITS) in multi-well plates.

-

Compound Treatment: Expose the cells to various concentrations of this compound, a positive control (e.g., angiotensin II or forskolin), and a vehicle control for a specified period (e.g., 48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Cell Viability Assay: Assess cell viability to ensure that any observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Compare the levels of aldosterone and cortisol in the this compound-treated wells to the vehicle control.

Clinical Development and the ACCELERATE Trial

Following promising preclinical and early-phase clinical data, this compound advanced to a large-scale Phase 3 cardiovascular outcomes trial, ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes).

ACCELERATE Trial Design

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with high-risk vascular disease.[7] A total of 12,092 patients were randomized to receive either this compound 130 mg daily or a placebo, in addition to standard medical therapy.[7] The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina).[7]

ACCELERATE Trial Results

The ACCELERATE trial was terminated prematurely due to a lack of efficacy. Despite producing significant and sustained favorable changes in lipid profiles, this compound did not reduce the incidence of major adverse cardiovascular events.[8]

Table 4: Key Lipid Changes in the ACCELERATE Trial (at 30 months)

| Lipid Parameter | This compound Group | Placebo Group | P-value |

| Mean HDL-C | 104 mg/dL | 46 mg/dL | <0.001 |

| Mean LDL-C | 55 mg/dL | 84 mg/dL | <0.001 |

Table 5: Primary and Secondary Outcomes in the ACCELERATE Trial

| Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint | 12.8% | 12.7% | 1.01 (0.91-1.11) | 0.85 |

| Cardiovascular Death | 7.2% | 7.3% | - | 0.73 |

| Myocardial Infarction | 4.2% | 4.2% | - | 0.97 |

| Stroke | 1.5% | 1.6% | - | 0.82 |

| All-cause Mortality | 3.8% | 4.1% | - | 0.06 |

Notably, there was a small but statistically significant increase in new-onset hypertension and an increase in high-sensitivity C-reactive protein in the this compound group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Reverse Cholesterol Transport Pathway and the Mechanism of Action of this compound.

Caption: Workflow of the ACCELERATE Phase 3 Clinical Trial.

Conclusion

The development of this compound represents a significant effort in cardiovascular drug discovery, targeting the appealing hypothesis that raising HDL-C levels would translate into a reduction in cardiovascular events. The compound was a potent and selective CETP inhibitor, free from the off-target toxicities that plagued its predecessor, torcetrapib. Preclinical and early clinical studies demonstrated robust and favorable effects on lipid profiles.

However, the large-scale ACCELERATE trial ultimately showed that these surrogate endpoint changes did not lead to a clinical benefit in a high-risk patient population. The failure of this compound, along with other CETP inhibitors, has raised important questions about the causal role of HDL-C in atheroprotection and the validity of targeting this pathway for cardiovascular risk reduction. This comprehensive technical guide provides a detailed account of the journey of this compound, offering valuable insights for researchers and drug development professionals in the field of cardiovascular medicine. The story of this compound underscores the critical importance of well-designed and adequately powered cardiovascular outcomes trials to validate new therapeutic targets.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]

- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with this compound in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Biochemical Profile of Evacetrapib as a Monotherapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2] By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol (HDL-C) levels and lowering low-density lipoprotein cholesterol (LDL-C) levels, thereby aiming to reduce the risk of atherosclerotic cardiovascular disease.[3][4] This technical guide provides an in-depth analysis of the biochemical effects of this compound when administered as a monotherapy, focusing on its impact on lipid profiles, cholesterol efflux, and the underlying experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by binding to CETP and inhibiting its activity.[1] This inhibition blocks the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL particles.[2] The net effect is an accumulation of cholesterol in HDL particles, leading to a significant increase in HDL-C levels, and a reduction in the cholesterol content of LDL particles, contributing to lower LDL-C levels.[5][6]

Quantitative Analysis of Biochemical Effects

Clinical trials of this compound as a monotherapy have demonstrated significant dose-dependent effects on the lipid profile of patients with dyslipidemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound Monotherapy on Plasma Lipids (12-Week Treatment) [5]

| Treatment Group | N | Mean Baseline HDL-C (mg/dL) | Mean Baseline LDL-C (mg/dL) | Percentage Change in HDL-C | Percentage Change in LDL-C |

| Placebo | 38 | 55.1 (±15.3) | 144.3 (±26.6) | -3.0% | +3.9% |

| This compound 30 mg/d | 40 | 55.1 (±15.3) | 144.3 (±26.6) | +53.6% | -13.6% |

| This compound 100 mg/d | 39 | 55.1 (±15.3) | 144.3 (±26.6) | +99.7% | -32.9% |

| This compound 500 mg/d | 42 | 55.1 (±15.3) | 144.3 (±26.6) | +128.8% | -35.9% |

Table 2: Effects of this compound Monotherapy on Lipoprotein Particles (12-Week Treatment) [7]

| Treatment Group | Placebo-Adjusted Percentage Change in Lp(a) | Placebo-Adjusted Percentage Change in Total LDL Particles (LDL-P) | Placebo-Adjusted Percentage Change in Small LDL Particles (sLDL) |

| This compound 30 mg/d | - | - | - |

| This compound 100 mg/d | - | - | - |

| This compound 500 mg/d | -40% | -54% | -95% |

Impact on Cholesterol Efflux Capacity

A critical function of HDL in reverse cholesterol transport is its ability to accept cholesterol from peripheral cells, a process known as cholesterol efflux. Studies have shown that this compound monotherapy not only increases HDL-C levels but also enhances the cholesterol efflux capacity of plasma.[8] This suggests that the HDL particles generated during this compound treatment are functional in promoting a key step of reverse cholesterol transport.

Detailed Experimental Protocols

The biochemical effects of this compound have been characterized through a series of robust experimental protocols, as detailed below.

Cholesteryl Ester Transfer Protein (CETP) Activity Assay (Fluorometric)

This assay measures the activity of CETP in plasma samples.

-

Principle: A donor molecule containing a self-quenched fluorescent neutral lipid is incubated with an acceptor molecule in the presence of a plasma sample containing CETP. CETP facilitates the transfer of the fluorescent lipid to the acceptor, resulting in an increase in fluorescence that is proportional to the CETP activity.

-

Procedure:

-

A master reaction mix is prepared containing the donor and acceptor molecules in a CETP assay buffer.

-

Plasma samples (or a positive control, such as rabbit serum) are added to the wells of a 96-well plate.

-

The master reaction mix is added to each well.

-

The plate is incubated at 37°C for 30-60 minutes, protected from light.

-

Fluorescence intensity is measured using a fluorometer with excitation at ~465 nm and emission at ~535 nm.

-

CETP activity is calculated based on the increase in fluorescence intensity relative to a standard curve.

-

Cholesterol Efflux Capacity Assay (Cell-based)

This assay assesses the ability of patient serum (containing HDL) to accept cholesterol from macrophages.

-

Principle: Murine macrophage cells (e.g., J774) are loaded with a fluorescently-labeled cholesterol analog. The cells are then incubated with patient serum, and the amount of fluorescent cholesterol that is transferred from the cells to the serum is quantified.[9][10]

-

Procedure:

-

J774 macrophage cells are seeded in a 96-well plate and grown to ~90% confluency.

-

The cells are loaded with a fluorescently-labeled cholesterol by incubating them with a labeling reagent for 4-6 hours.

-

The cells are then incubated with an equilibration buffer containing a cholesterol acceptor (e.g., patient serum) for a defined period (e.g., 4 hours).

-

After incubation, the supernatant (containing the effluxed cholesterol) is collected.

-

The cells are lysed to determine the amount of cholesterol remaining in the cells.

-

Fluorescence in both the supernatant and the cell lysate is measured (Ex/Em = 485/523 nm).

-

The percentage of cholesterol efflux is calculated as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100.

-

Lipoprotein Particle Analysis (Nuclear Magnetic Resonance Spectroscopy)

This technique provides detailed information on the number and size of different lipoprotein particles.

-

Principle: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure the signals emitted by the terminal methyl groups of lipids within lipoprotein particles. The distinct signals from different lipoprotein subclasses allow for their quantification.[1][5][11]

-

Procedure:

-

Plasma samples are analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

-

The NMR signal envelope from the lipid methyl groups is deconvoluted to determine the contribution of each lipoprotein subclass.

-

The amplitude of the signal for each subclass is proportional to the number of particles in that subclass.

-

Conversion factors are applied to the signal amplitudes to calculate the concentration of each lipoprotein particle subclass (e.g., small, medium, and large LDL and HDL).[5][11]

-

Visualizing the Biochemical Landscape

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the cholesterol efflux assay.

Caption: Logical relationships of this compound's biochemical effects.

Conclusion

This compound as a monotherapy demonstrates a profound and dose-dependent impact on the lipid profile, most notably by significantly increasing HDL-C and decreasing LDL-C levels. Furthermore, it favorably modulates lipoprotein particle distribution and enhances the functional capacity of HDL in promoting cholesterol efflux. The methodologies employed to characterize these effects are well-established and provide a robust framework for understanding the biochemical consequences of CETP inhibition. While the clinical outcomes of this compound did not ultimately lead to its approval for cardiovascular disease prevention, the detailed understanding of its biochemical effects remains of significant interest to the scientific and drug development communities for future research in lipid metabolism and cardiovascular therapeutics.[10]

References

- 1. Lipoprotein particle analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoprotein Particle Profiles by Nuclear Magnetic Resonance Compared with Standard Lipids and Apolipoproteins in Predicting Incident Cardiovascular Disease in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear magnetic resonance (NMR) spectroscopy [bio-protocol.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. This compound alone or in combination with statins lowers lipoprotein(a) and total and small LDL particle concentrations in mildly hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol efflux assays [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cholesterol efflux capacity [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

The ACCELERATE Trial: A Technical Guide to Understanding its Clinical Futility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes) trial. The trial was a pivotal phase 3 study designed to evaluate the efficacy and safety of the cholesteryl ester transfer protein (CETP) inhibitor, this compound, in reducing major adverse cardiovascular events. Despite demonstrating profound positive effects on lipid profiles, the trial was terminated prematurely for futility, offering critical insights into the complexities of cardiovascular drug development and the limitations of surrogate endpoints.

Executive Summary

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 12,092 patients at high risk for vascular disease.[1][2] The primary objective was to determine if this compound, when added to standard medical therapy, could reduce the incidence of major adverse cardiovascular events.[2] The trial was stopped early by the data and safety monitoring board due to a lack of efficacy.[3][4] While this compound produced a dramatic increase in high-density lipoprotein (HDL) cholesterol and a significant decrease in low-density lipoprotein (LDL) cholesterol, these favorable lipid modifications did not translate into a reduction in cardiovascular events.[3][5] This guide will dissect the trial's methodology, present the key data, and explore the potential reasons for its clinical futility.

Experimental Protocols

Study Design and Oversight

The ACCELERATE trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted at over 540 sites globally.[2][5] The trial was designed to assess the superiority of this compound over placebo in reducing cardiovascular outcomes in high-risk patients.[1] An independent data and safety monitoring board oversaw the safety of the participants and the integrity of the trial data, ultimately recommending the early termination due to futility.[3][4]

Patient Population

A total of 12,092 patients were enrolled in the trial.[1][2] To be eligible, patients had to have a history of high-risk vascular disease, including:

-

Acute coronary syndrome within the past 30 to 365 days[1][2]

-

Cerebrovascular atherosclerotic disease[3]

-

Peripheral vascular arterial disease[3]

-

Diabetes mellitus with known coronary artery disease[3]

Key exclusion criteria included:

-

Recent (within 30 days) transient ischemic attack, ischemic stroke, or acute coronary syndrome[1]

-

Severely elevated blood pressure (≥180/110 mm Hg)[1]

-

History of hemorrhagic stroke or intracranial hemorrhage[1]

-

New York Heart Association class III or IV congestive heart failure[1]

-

Significant renal or liver disease[1]

-

History of malignancy within the preceding 3 years[1]

Randomization and Treatment

Patients were randomly assigned in a 1:1 ratio to receive either 130 mg of this compound or a matching placebo daily.[3][5] This was in addition to standard medical therapy for cardiovascular risk reduction, which included statins for the majority of patients.[5]

Endpoints

The primary efficacy endpoint was the time to the first occurrence of any component of a composite of:

-

Death from cardiovascular causes[3]

-

Myocardial infarction[3]

-

Stroke[3]

-

Coronary revascularization[3]

-

Hospitalization for unstable angina[3]

The key secondary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, and stroke.[2] Other secondary endpoints included changes in lipid levels and the incidence of adverse events.[1]

Data Presentation

The following tables summarize the key quantitative data from the ACCELERATE trial.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | This compound (n=6,038) | Placebo (n=6,054) |

| Mean Age (years) | 65 | 65 |

| Female (%) | 23 | 23 |

| Diabetes Mellitus (%) | 68 | 68 |

| Prior Myocardial Infarction (%) | 67 | 67 |

| Peripheral Arterial Disease (%) | 14 | 14 |

| High-Intensity Statin Use (%) | 46 | 46 |

| Mean LDL-C (mg/dL) | 81 | 81 |

| Mean HDL-C (mg/dL) | 45 | 45 |

Data sourced from ACC/AHA Clinical Trial Information.[1]

Table 2: Effects of this compound on Plasma Lipids and Lipoproteins at 3 Months

| Lipid Parameter | This compound | Placebo |

| Mean LDL-C Change (%) | -31.1 | +6.0 |

| Mean HDL-C Change (%) | +133.2 | +1.6 |

Data sourced from the New England Journal of Medicine.[3]

Table 3: Primary and Secondary Efficacy Endpoints

| Endpoint | This compound (Events, %) | Placebo (Events, %) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | 12.9 | 12.8 | 1.01 (0.91 - 1.11) | 0.91 |

| CV Death | 7.2 | 7.3 | - | 0.73 |

| Myocardial Infarction | 4.2 | 4.2 | - | 0.97 |

| Stroke | 1.5 | 1.6 | - | 0.82 |

| All-Cause Mortality | 3.8 | 4.1 | - | 0.06 |

Data sourced from the New England Journal of Medicine and ACC/AHA Clinical Trial Information.[1][3]

Table 4: Key Safety Outcomes

| Safety Outcome | This compound (%) | Placebo (%) | p-value |

| Drug Discontinuation due to Adverse Events | 8.6 | 8.7 | 0.86 |

| New-Onset Hypertension | 11.4 | 10.1 | <0.05 |

| Mean Change in hs-CRP | +4.6 | -8.0 | - |

Data sourced from ACC/AHA Clinical Trial Information.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]

- 2. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with this compound in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Cardiovascular Outcomes in High-Risk Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

Evacetrapib: An In-depth Technical Guide on its On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib (LY2484595) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins in exchange for triglycerides.[1] By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C), thereby aiming to reduce the risk of cardiovascular disease.[2] Despite demonstrating robust on-target effects on lipid profiles, the large-scale clinical trial ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with this compound in Patients at a High-Risk for Vascular Outcomes) was terminated prematurely due to a lack of clinical efficacy in reducing major adverse cardiovascular events.[3][4] This guide provides a detailed technical overview of the on-target and off-target effects of this compound, presenting key data from clinical and preclinical studies, outlining experimental methodologies, and visualizing relevant biological pathways.

On-Target Effects: Modulation of Lipoprotein Metabolism

The primary on-target effect of this compound is the potent inhibition of CETP, leading to significant alterations in the lipid profile.

Quantitative Impact on Lipid and Lipoprotein Parameters

Clinical trials have consistently demonstrated this compound's ability to favorably modify lipid biomarkers. The data from the ACCELERATE trial and other studies are summarized below.

Table 1: Key Lipid Parameter Changes with this compound Treatment

| Parameter | This compound Treatment Group | Placebo Group | Percentage Change from Baseline (this compound vs. Placebo) | Reference |

| HDL-C | - | - | ↑ 131.6% to 133.2% | [4][5] |

| LDL-C | - | - | ↓ 31.1% to 37.1% | [4][5] |

| Apolipoprotein B | - | - | ↓ ~15% | [5] |

| Lipoprotein(a) [Lp(a)] | - | - | ↓ up to 40% (monotherapy) | [2] |

| Total LDL Particles (LDL-P) | - | - | ↓ up to 54% (monotherapy) | [2] |

| Small LDL Particles (sLDL-P) | - | - | ↓ up to 95% (monotherapy) | [2] |

Table 2: Lipid Levels in the ACCELERATE Trial (at 3 months)

| Lipid Parameter | This compound Group | Placebo Group | p-value | Reference |

| Mean HDL-C | - | - | <0.001 | [5] |

| Absolute Change | ↑ 131.6% | ↑ 1.6% | [5] | |

| Mean LDL-C | - | - | <0.001 | [5] |

| Absolute Change | ↓ 37.1% | ↑ 6.0% | [5] |

Mechanism of Action: CETP Inhibition

This compound binds to CETP, inhibiting its function of transferring cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and LDL. This blockade results in the accumulation of larger, cholesterol-rich HDL particles and a reduction in the cholesterol content of LDL particles.

Off-Target Effects

Despite its selectivity, this compound exhibited several off-target effects, some of which may have contributed to its neutral clinical outcome.

Cardiovascular and Metabolic Effects

A small but statistically significant increase in blood pressure was observed in the ACCELERATE trial.

Table 3: Off-Target Cardiovascular and Metabolic Effects in the ACCELERATE Trial

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Systolic Blood Pressure Increase | 1.2 mmHg | - | - | [6] |

| New Onset Diabetes | 9.2% | 10.3% | 0.26 | [7] |

| HbA1c Levels (in diabetics at 6 months) | 7.08% | 7.15% | 0.023 | [8] |

Notably, unlike the first-generation CETP inhibitor torcetrapib, this compound did not demonstrate significant effects on aldosterone or cortisol biosynthesis in preclinical studies.

Effects on Apolipoproteins and HDL Particle Quality

This compound treatment led to an increase in apolipoprotein CIII (ApoCIII) and apolipoprotein E (ApoE) levels.[5] Elevated ApoCIII is associated with increased cardiovascular risk.[5] Furthermore, the HDL particles produced were larger and cholesterol-rich, which some studies suggest may be less atheroprotective than smaller HDL particles.[5]

Anti-Cancer Effects on Colorectal Cancer Cells

Preclinical studies have revealed a potential anti-cancer effect of this compound on colorectal cancer (CRC) cells. This off-target effect is mediated through the inhibition of the Wnt/β-catenin signaling pathway and the activation of the JNK signaling pathway.

Experimental Protocols

CETP Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds like this compound on CETP.

Materials:

-

CETP Assay Buffer

-

Donor molecule (e.g., self-quenched fluorescent phospholipid)

-

Acceptor molecule (e.g., liposomes)

-

Recombinant human CETP

-

Test compound (this compound) and control inhibitor (e.g., Anacetrapib)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in CETP Assay Buffer.

-

In a 96-well plate, add CETP Assay Buffer, recombinant human CETP, and the this compound dilutions or control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the donor and acceptor molecules to each well.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm. Readings are typically taken every 2-3 minutes for 1-3 hours at 37°C.

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Aldosterone and Cortisol Biosynthesis Assay (H295R cells with LC-MS/MS)

This protocol outlines a representative method to assess the effect of compounds on steroid hormone production in vitro.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Cell culture medium and supplements

-

24-well cell culture plates

-

Test compound (this compound) and controls (e.g., Forskolin, Ketoconazole)

-

Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Culture H295R cells under standard conditions (e.g., 37°C, 5% CO2).

-

Seed the cells into 24-well plates and allow them to attach and grow to a desired confluency.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant from each well.

-

Extract the steroid hormones from the supernatant using either SPE or liquid-liquid extraction.

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of aldosterone and cortisol.

-

Compare the hormone levels in the this compound-treated wells to the vehicle control to determine the effect of the compound on steroidogenesis.

Lipoprotein Particle Analysis (Nuclear Magnetic Resonance)

This method provides a high-throughput analysis of lipoprotein particle size and concentration.

Methodology:

-

Plasma samples from patients are collected at baseline and after treatment with this compound.

-

The samples are analyzed using nuclear magnetic resonance (NMR) spectroscopy.

-

The NMR signals from the lipid methyl groups of the different lipoprotein particles are deconvoluted to provide quantitative measurements of the concentration and size of VLDL, LDL, and HDL particles and their subfractions.[2]

Conclusion

This compound is a potent CETP inhibitor that robustly increases HDL-C and decreases LDL-C levels. However, these on-target effects did not translate into a reduction in cardiovascular events in a high-risk population, as demonstrated in the ACCELERATE trial. The lack of efficacy may be multifactorial, potentially involving subtle off-target effects such as a small increase in blood pressure and the generation of less functional, larger HDL particles. Interestingly, preclinical data suggest a potential off-target anti-cancer effect in colorectal cancer through modulation of the Wnt/β-catenin and JNK signaling pathways. This comprehensive technical guide provides researchers and drug development professionals with key data and methodologies to understand the complex pharmacological profile of this compound and to inform future research in CETP inhibition and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound alone or in combination with statins lowers lipoprotein(a) and total and small LDL particle concentrations in mildly hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with this compound in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of CETP inhibition with this compound in patients with diabetes mellitus enrolled in the ACCELERATE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

preclinical pharmacology of Evacetrapib

An In-Depth Technical Guide to the Preclinical Pharmacology of Evacetrapib

Introduction

This compound (also known as LY2484595) is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) developed for the potential treatment of cardiovascular diseases.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[2][3] By inhibiting CETP, this compound was designed to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a lipid profile thought to be cardioprotective.[1][3] Despite promising preclinical and early clinical lipid-modifying effects, the large-scale ACCELERATE phase 3 clinical trial was terminated as the drug failed to reduce major adverse cardiovascular events.[4][5] This guide provides a detailed overview of the , focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

This compound is a benzazepine-based compound that selectively inhibits CETP.[2][6] This inhibition blocks the transfer of cholesteryl esters from HDL to LDL and VLDL. The direct consequence of this action is an accumulation of cholesteryl esters within HDL particles, leading to a significant increase in circulating HDL-C levels. Concurrently, the reduction in cholesteryl ester acquisition by LDL particles contributes to a decrease in LDL-C levels.[1][2]

In Vitro Pharmacology

This compound demonstrated high potency and selectivity for CETP in various in vitro assays.

Data Presentation: In Vitro CETP Inhibition

| Assay Type | Target | IC50 Value | Reference |

| Buffer Assay | Human Recombinant CETP | 5.5 nM | [2][3][7] |

| Plasma Assay | CETP Activity in Human Plasma | 36 nM | [2][3][7] |

Experimental Protocols

-

In Vitro CETP Inhibition Assay (Buffer): The activity of this compound was assessed using human recombinant CETP protein. The assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor particles. The concentration of the compound that causes a half-maximum inhibition of this transfer is determined as the IC50 value.[2]

-

In Vitro CETP Inhibition Assay (Human Plasma): To evaluate activity in a more physiologically relevant matrix, the assay was performed using human plasma as the source of CETP. The inhibition of endogenous CETP activity was measured, providing an IC50 value that reflects the compound's potency in the presence of other plasma components.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 5. Effect of this compound on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Evacetrapib: A Potential Therapeutic Avenue for Alzheimer's Disease Through Cholesteryl Ester Transfer Protein (CETP) Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Emerging evidence implicates dysregulated cholesterol metabolism in the pathophysiology of AD. Cholesteryl Ester Transfer Protein (CETP) plays a pivotal role in lipoprotein metabolism, and its inhibition has been investigated primarily for cardiovascular diseases. This whitepaper consolidates the preclinical evidence for the CETP inhibitor Evacetrapib as a potential disease-modifying agent for Alzheimer's disease. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols from key preclinical studies, quantitative data on its pharmacokinetic and pharmacodynamic effects, and a discussion of the signaling pathways potentially modulated by its activity. This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative disorders.

Introduction: The Role of Cholesterol Metabolism in Alzheimer's Disease

The brain is the most cholesterol-rich organ, and maintenance of cholesterol homeostasis is critical for normal neuronal function, including synaptogenesis and membrane integrity.[1][2] Epidemiological and genetic studies have linked midlife hypercholesterolemia and certain apolipoprotein E (ApoE) isoforms, particularly ApoE4, to an increased risk of developing late-onset Alzheimer's disease.[3][4][5] Dysregulation of cholesterol transport and metabolism in the brain is hypothesized to contribute to the core pathological hallmarks of AD: the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[3]

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoproteins (LDL).[6] This action leads to lower HDL cholesterol ("good cholesterol") and higher LDL cholesterol ("bad cholesterol") levels.[6] Genetic variants leading to reduced CETP activity are associated with higher HDL-C levels and a reduced risk of cardiovascular disease.[5] Intriguingly, these variants have also been linked to longevity and a decreased risk of dementia.[1] This has spurred interest in repurposing CETP inhibitors, originally developed for cardiovascular indications, for the treatment or prevention of Alzheimer's disease.

This compound is a potent and selective CETP inhibitor that was evaluated in large-scale cardiovascular outcome trials.[2] While these trials were terminated due to a lack of efficacy in the cardiovascular context, the compound's ability to cross the blood-brain barrier and its favorable safety profile make it an intriguing candidate for neurological indications.[2][7] Preclinical studies have begun to explore the potential of this compound in AD models, with promising initial results.[1]

Mechanism of Action: How this compound May Counteract Alzheimer's Pathology

The proposed mechanism of action for this compound in the context of Alzheimer's disease is multifactorial, primarily revolving around the modulation of cholesterol metabolism in both the periphery and the central nervous system (CNS).

Peripheral Lipid Modulation and Cerebrovascular Health

By inhibiting CETP in the plasma, this compound increases HDL-C and decreases LDL-C levels.[1] Elevated peripheral LDL-C is a risk factor for cerebrovascular damage, which can exacerbate AD pathology. By improving the peripheral lipid profile, this compound may enhance cerebrovascular integrity and function, thereby indirectly protecting the brain.

Central Effects on Brain Cholesterol Homeostasis

This compound has been shown to cross the blood-brain barrier and accumulate in the brain tissue of preclinical models.[2][7] CETP is expressed by astrocytes in the brain, suggesting a direct role in CNS lipid metabolism.[2][7] The inhibition of CETP within the brain may lead to several beneficial effects:

-

Enhanced Cholesterol Efflux: By increasing HDL levels, this compound may promote the efflux of excess cholesterol from neurons and glial cells, a process crucial for preventing lipid-induced cellular stress and Aβ generation.[3]

-

Modulation of ApoE Function: The ApoE4 isoform is associated with impaired cholesterol transport and Aβ clearance. CETP inhibition may enhance the lipidation of ApoE particles, potentially improving their function in Aβ metabolism and synaptic support, thereby mitigating the detrimental effects of the ApoE4 allele.[3][4]

-

Direct Neuronal and Glial Effects: Changes in local cholesterol concentrations can influence a variety of cellular signaling pathways critical for neuronal survival and function.

The following diagram illustrates the proposed mechanism of action of this compound in the context of Alzheimer's disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. CETP inhibitor this compound enters mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdlinx.com [mdlinx.com]

- 4. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Frontiers | CETP inhibitor this compound enters mouse brain tissue [frontiersin.org]

- 7. CETP inhibitor this compound enters mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Evacetrapib's Interaction with Cholesteryl Ester Transfer Protein (CETP): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evacetrapib is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma glycoprotein involved in reverse cholesterol transport. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol levels and lowering LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular disease. This technical guide provides an in-depth analysis of the structural biology of the this compound-CETP interaction, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.

Although a dedicated high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with CETP is not publicly available, extensive structural and biochemical data on CETP in complex with other inhibitors, particularly the structurally similar compound torcetrapib, provide significant insights into the binding mechanism of this compound. Molecular modeling studies further supplement our understanding of this interaction.

Quantitative Data on this compound-CETP Interaction

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in inhibiting CETP activity.

Table 1: In Vitro Potency of this compound against CETP

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 5.5 nM | Human | Recombinant CETP protein, buffer assay | [1][2] |

| IC50 | 36 nM | Human | CETP in human plasma | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Species | Dosing | Time Point | Reference |

| ED50 | < 5 mg/kg | Human CETP/ApoAI double transgenic mice | Oral | 8 hours post-dose | [1] |

| CETP Inhibition | 98.4% | Human CETP/ApoAI double transgenic mice | 30 mg/kg, oral | 4 hours post-dose | [1][2] |

| CETP Inhibition | 98.6% | Human CETP/ApoAI double transgenic mice | 30 mg/kg, oral | 8 hours post-dose | [1][2] |

| CETP Inhibition | 18.4% | Human CETP/ApoAI double transgenic mice | 30 mg/kg, oral | 24 hours post-dose | [1][2] |

| HDL-C Increase | 129.7% | Human CETP/ApoAI double transgenic mice | 30 mg/kg, oral | 8 hours post-dose | [1][2] |

Structural Insights into this compound Binding

The crystal structure of CETP reveals an elongated, banana-shaped molecule with a long, hydrophobic tunnel running through its core. This tunnel is the conduit for lipid transfer. The structure of CETP in complex with the inhibitor torcetrapib (PDB ID: 2OBD) shows the inhibitor binding deep within the N-terminal pocket of this hydrophobic tunnel.[3]

Given the structural similarities between this compound and torcetrapib, it is widely accepted that this compound binds to the same site in a similar fashion.[4] Molecular dynamics simulations have further supported this hypothesis, indicating that this compound binding induces increased rigidity in the CETP structure while decreasing the stability of the hydrophobic tunnel, thereby inhibiting its function.[3]

The binding of these inhibitors near the neck of the tunnel physically occludes the passage of cholesteryl esters, effectively blocking the transfer activity of CETP. The interactions are predominantly hydrophobic, consistent with the lipophilic nature of the inhibitors and the binding pocket.[3]

Experimental Methodologies

Recombinant Human CETP Expression and Purification

A detailed protocol for the production of recombinant human CETP for structural and biochemical studies typically involves the following steps:

-

Gene Synthesis and Cloning : The gene encoding human CETP is synthesized and cloned into a suitable expression vector for mammalian cells, such as pcDNA3.1.

-